![molecular formula C18H27ClN2 B3138607 N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride CAS No. 462059-70-7](/img/structure/B3138607.png)
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride
概要
説明
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride typically involves the following steps:
Indole Synthesis: The starting material, 2-methylindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Propyl Chain Addition: The propyl chain is introduced via a nucleophilic substitution reaction, where 2-methylindole reacts with an appropriate propyl halide.
Cyclohexanamine Attachment: The cyclohexanamine moiety is then attached to the propyl chain through a reductive amination reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and various optimization techniques are employed to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
化学反応の分析
Types of Reactions: N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), polar aprotic solvents (e.g., DMF), and elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1H-indole-3-ethanamine and N-methyl-1H-indole-3-ethanamine.
Uniqueness: The presence of the cyclohexanamine moiety and the specific substitution pattern on the indole ring contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-14-16(17-10-5-6-12-18(17)20-14)11-7-13-19-15-8-3-2-4-9-15;/h5-6,10,12,15,19-20H,2-4,7-9,11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEHOTKYPRKGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCNC3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)
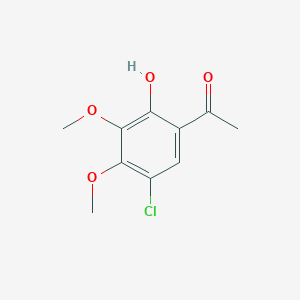
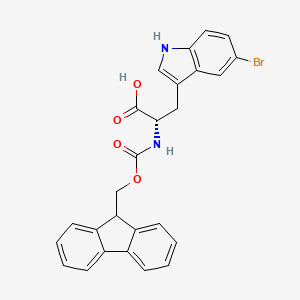
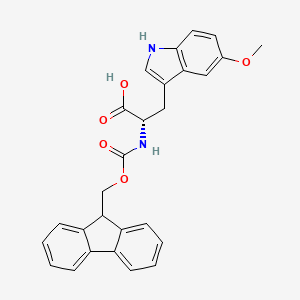
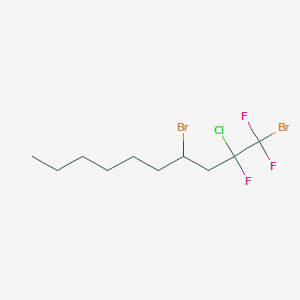
![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)
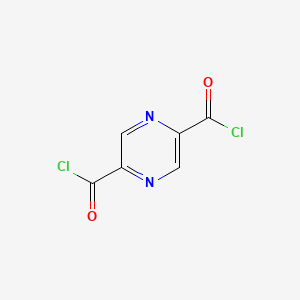
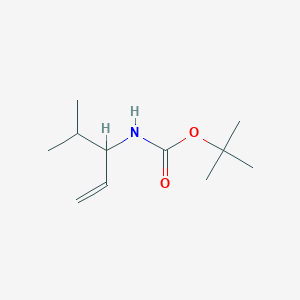

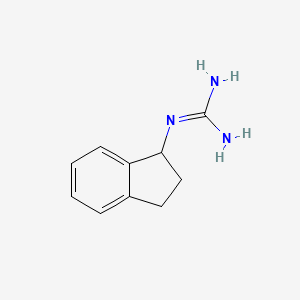
![tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate](/img/structure/B3138602.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
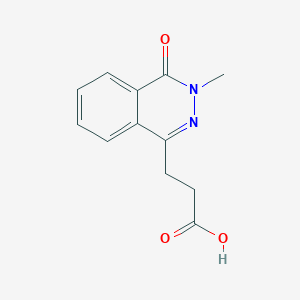
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)
